N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE
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Overview
Description
N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE: is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with dimethyl and propylcarbamoyl groups, along with a phenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the dimethyl and propylcarbamoyl groups, and attachment of the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism by which N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- N1,N1-DIMETHYL-N4-[2-(METHYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE
- N1,N1-DIMETHYL-N4-[2-(ETHYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE
Uniqueness: N1,N1-DIMETHYL-N4-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-1,4-DICARBOXAMIDE is unique due to the presence of the propylcarbamoyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. This uniqueness can be leveraged in designing compounds with specific desired effects in various applications.
Properties
IUPAC Name |
1-N,1-N-dimethyl-4-N-[2-(propylcarbamoyl)phenyl]piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-4-11-20-18(25)15-7-5-6-8-16(15)21-17(24)14-9-12-23(13-10-14)19(26)22(2)3/h5-8,14H,4,9-13H2,1-3H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDSCIBTLEUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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